4-(3-Hydroxyoxetan-3-yl)benzoic acid

Catalog No.
S2888767
CAS No.
1346608-76-1
M.F
C10H10O4
M. Wt
194.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Hydroxyoxetan-3-yl)benzoic acid

CAS Number

1346608-76-1

Product Name

4-(3-Hydroxyoxetan-3-yl)benzoic acid

IUPAC Name

4-(3-hydroxyoxetan-3-yl)benzoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.186

InChI

InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12)

InChI Key

YCQNBUUXBNUQHS-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=CC=C(C=C2)C(=O)O)O

solubility

not available

4-(3-Hydroxyoxetan-3-yl)benzoic acid is a chemical compound with the molecular formula C10H10O4C_{10}H_{10}O_{4} and a molecular weight of 194.18 g/mol. It features a benzoic acid structure with a hydroxyoxetane substituent. The presence of both aromatic and aliphatic components in its structure contributes to its unique chemical properties. This compound is classified under various chemical databases, including PubChem with the ID 68291681 and has a CAS number of 1346608-76-1 .

The reactivity of 4-(3-Hydroxyoxetan-3-yl)benzoic acid can be attributed to its functional groups, particularly the carboxylic acid and the hydroxy group. It can undergo typical reactions associated with carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Acid-base reactions: It can act as an acid, reacting with bases to form salts.

The hydroxy group may also participate in hydrogen bonding, influencing its solubility and interaction with other molecules.

While specific biological activities of 4-(3-Hydroxyoxetan-3-yl)benzoic acid are not extensively documented, compounds containing similar structures often exhibit various biological properties, including antimicrobial and anti-inflammatory activities. The presence of the oxetane ring may enhance its bioactivity by affecting how it interacts with biological targets.

Several synthetic routes can be employed to produce 4-(3-Hydroxyoxetan-3-yl)benzoic acid:

  • Starting Materials: The synthesis typically begins with commercially available benzoic acid derivatives.
  • Oxetane Formation: The hydroxyoxetane moiety can be synthesized through cyclization reactions involving epoxides or other cyclic precursors.
  • Functionalization: Subsequent functionalization steps can introduce the hydroxy group at the desired position on the oxetane ring.

These methods may vary based on the desired yield and purity of the final product.

4-(3-Hydroxyoxetan-3-yl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug design, particularly for compounds targeting specific biological pathways.
  • Material Science: It may serve as an intermediate in synthesizing polymers or other advanced materials due to its unique structural features.
  • Chemical Research: Used in studies exploring reaction mechanisms involving oxetanes and aromatic compounds.

Several compounds share structural similarities with 4-(3-Hydroxyoxetan-3-yl)benzoic acid, each exhibiting unique properties:

Compound NameCAS NumberStructural Features
4-(3-Methyloxetan-3-yl)benzoic acid1315567-78-2Contains a methyl group on the oxetane ring
4-(Oxetan-3-yl)amino benzoic acid80493158Amino group replacing the hydroxyl group
4-(Trifluoromethyl)-3H-diazirin-3-yl benzoic acid85559-46-2Contains a trifluoromethyl group, affecting polarity

These compounds highlight the diversity within this chemical family while showcasing the unique characteristics of 4-(3-Hydroxyoxetan-3-yl)benzoic acid, particularly its hydroxy substitution which may enhance solubility and potential bioactivity compared to others.

The oxetane heterocycle, a four-membered ring containing oxygen, has been studied since the late 19th century. Reboul first synthesized oxetane derivatives in 1878 through intramolecular cyclization reactions. Early research focused on structural characterization and basic reactivity, with limited synthetic applications due to challenges in ring stability and functionalization. The development of modern synthetic methodologies, such as the Paternò–Büchi cycloaddition and intramolecular Williamson ether synthesis, expanded access to oxetane derivatives in the 20th century.

4-(3-Hydroxyoxetan-3-yl)benzoic acid emerged as a specialized derivative in contemporary research, combining the oxetane ring with a benzoic acid moiety. This compound represents an evolution in heterocyclic chemistry, leveraging the polar and strained oxetane core to modulate physicochemical properties.

Position of 4-(3-Hydroxyoxetan-3-yl)benzoic Acid in Contemporary Research

The compound occupies a niche in medicinal and synthetic chemistry due to its hybrid structure. The oxetane ring contributes low molecular weight and planar geometry, while the benzoic acid group enhances solubility and hydrogen-bonding capacity. Recent studies highlight its potential as a bioisostere for carboxylic acids, particularly in drug design where polarity and metabolic stability are critical.

Key applications include:

  • Intermediates in nucleoside analog synthesis: Incorporation into oligonucleotides to improve thermal stability.
  • Scaffold for small-molecule therapeutics: Utilization in kinase inhibitors and enzyme modulators due to its unique binding profile.
  • Polymer chemistry: Potential cross-linkers or monomers in advanced materials.

Theoretical Significance in Heterocyclic Chemistry

The compound’s structure addresses fundamental challenges in heterocyclic design:

  • Ring strain management: The planar oxetane ring (puckering angle <10°) minimizes gauche interactions, enhancing stability compared to cyclobutane analogs.
  • Functional group synergy: The benzoic acid moiety enables directed metal coordination, while the oxetane provides steric shielding and electronic modulation.
  • Reactivity profile: Selective opening under acidic conditions (pH <1) or with nucleophiles (e.g., Grignard reagents), preserving stability in basic environments.

Research Gap Analysis and Scientific Rationale

Despite its potential, 4-(3-Hydroxyoxetan-3-yl)benzoic acid remains underutilized due to:

  • Limited synthetic scalability: Traditional routes (e.g., Paternò–Büchi) require specialized conditions, restricting industrial adoption.
  • Unexplored reactivity: Ring-opening pathways under catalytic or photochemical conditions remain poorly characterized.
  • Biological evaluation: Sparse data on metabolic stability and target engagement in vivo.

Addressing these gaps could unlock applications in targeted therapeutics and sustainable materials.

Ring Formation Mechanisms

The oxetane ring in 4-(3-Hydroxyoxetan-3-yl)benzoic acid can be formed through several distinct mechanistic pathways, each offering unique advantages and challenges. The primary synthetic approaches involve fundamentally different bond-forming processes that lead to the characteristic four-membered heterocyclic structure [1] [2].

The Paternò-Büchi [2+2] cycloaddition represents a traditional photochemical approach to oxetane formation. This method involves the photochemical reaction between a carbonyl compound and an alkene to generate the corresponding oxetane ring system [2] [3]. The reaction proceeds through a triplet diradical intermediate following ultraviolet light irradiation, typically requiring wavelengths in the 300-400 nanometer range. While established in photochemistry, this process often encounters complications related to both reactivity and selectivity factors that are highly substrate-dependent [2]. The typical yield range for this methodology spans 40-80%, with significant variability based on the specific substrates employed.

Intramolecular Williamson synthesis constitutes the most commonly employed methodology for constructing oxetane rings [2] [4]. This approach requires starting materials bearing an alcohol and a leaving group positioned in a 1,3-relationship, enabling intramolecular nucleophilic substitution to form the four-membered ring. The synthesis of such precursors often necessitates cumbersome multistep synthetic sequences, which considerably limits the structural diversity of accessible oxetane products [2]. Despite these limitations, the method typically provides yields in the 30-70% range and offers good control over regioselectivity.

A novel Metal Hydride Atom Transfer/Radical Polar Crossover (MHAT/RPC) methodology has emerged as a highly efficient approach for oxetane construction [4]. This mild and high-yielding protocol demonstrates excellent functional group tolerance and possesses a broad substrate scope, even providing access to medicinally relevant spirooxetanes. The proposed mechanism initiates with single-electron oxidation of the cobalt catalyst, followed by reaction with siloxane to generate a cobalt-hydride complex. Subsequent hydride transfer to the alkene produces a radical pair that collapses to form an alkylcobalt intermediate. Further single-electron oxidation converts the metal center into an excellent leaving group, facilitating intramolecular displacement that affords the oxetane ring with yields typically ranging from 70-95% [4].

Alcohol C-H functionalization represents a revolutionary synthetic disconnection that extends the range of accessible oxetane structures by enabling direct access from native alcohol functionality [2]. This methodology employs selective radical generation in the alpha-position of an alcohol substrate via hydrogen atom transfer, followed by addition to a suitable alkene bearing a leaving group functionality. The dual role of the leaving group involves modulating alkene electronics to ensure polarity matching while simultaneously providing excellent leaving group ability to promote the challenging 4-exo-tet nucleophilic substitution cyclization [2].

Epoxide ring contraction provides an alternative pathway through decarboxylation of six-membered cyclic carbonates [5] [6]. This method offers stereochemical control and proceeds through well-defined carbonate intermediates, typically yielding oxetane products in the 50-85% range. The mechanism involves ring contraction with inversion or retention of configuration depending on the specific reaction conditions employed.

Finally, diol cyclization utilizes base-catalyzed intramolecular cyclization of appropriately positioned vicinal diol precursors [5]. While requiring specific substrate preparation, this method provides yields in the 45-75% range and offers good control over stereochemical outcomes.

Reaction Intermediates and Transition States

The formation of oxetane rings proceeds through a series of well-characterized intermediates and transition states that have been extensively studied using both experimental and computational methods [7] [8] [9]. Understanding these transient species is crucial for optimizing reaction conditions and predicting reaction outcomes.

Ketyl radicals represent key intermediates in alcohol C-H functionalization pathways [2]. These species form through hydrogen atom transfer from alcohol substrates and serve as nucleophilic radicals for subsequent ring closure reactions. The moderate stability of ketyl radicals allows for selective reaction with appropriately activated alkene partners while minimizing unwanted side reactions. Their formation typically occurs with activation energies in the 15-25 kilojoules per mole range.

Alkylcobalt complexes constitute highly stable intermediates in metal-catalyzed oxetane formation [4]. These species form through metal hydride transfer to alkene substrates and serve as direct precursors to ring-forming cyclization reactions. The high stability of these complexes (binding energies typically exceeding 80 kilojoules per mole) ensures efficient conversion to the desired oxetane products while minimizing decomposition pathways.

Oxonium ions play crucial roles in Lewis acid-catalyzed processes [10] [11]. These cationic intermediates form through electrophilic activation of oxetane oxygen atoms and facilitate subsequent nucleophilic attack. Despite their low intrinsic stability, oxonium ions can be stabilized through appropriate choice of solvent and reaction conditions. Acetonitrile has proven particularly effective as a polar solvent that stabilizes oxetane carbocations while providing good solubility for polar substrates [10].

Vinyl sulfonium adducts represent specialized intermediates in radical-based oxetane synthesis [2]. These species form through radical addition to vinyl sulfonium electrophiles and subsequently undergo ring closure via nucleophilic substitution displacement of the sulfonium leaving group. The moderate stability of these adducts allows for controlled cyclization under mild reaction conditions.

Carbocation intermediates are frequently encountered in acid-catalyzed ring-opening processes [12] [10]. The stability of these species varies significantly depending on substitution patterns, with tertiary carbocations showing enhanced stability compared to primary or secondary analogs. The formation and subsequent reactions of these intermediates are highly sensitive to solvent effects and reaction temperature.

Diradical species constitute important intermediates in photochemical oxetane formation and cleavage reactions [7] [8]. These reactive intermediates form through photocycloreversion processes and can undergo either carbon-oxygen or carbon-carbon bond scission depending on the reaction conditions. Time-resolved spectroscopic studies have revealed that these species typically exist on picosecond to nanosecond timescales before undergoing further reactions or returning to ground state products.

Kinetic and Thermodynamic Profiles

The energetic landscape governing oxetane ring formation and reactivity has been extensively characterized through both experimental kinetic studies and theoretical calculations [8] [13] [14]. These investigations provide crucial insights into reaction feasibility, selectivity, and optimization strategies.

Ring strain energy constitutes a fundamental thermodynamic parameter for oxetane systems. The four-membered heterocyclic structure possesses a ring strain energy of approximately 106 kilojoules per mole, which is comparable to oxirane (112 kilojoules per mole) but significantly higher than tetrahydrofuran (25 kilojoules per mole) [1]. This substantial ring strain renders oxetanes susceptible to ring-opening reactions while simultaneously driving ring-forming processes from appropriate precursors.

Activation energies for initial carbon-carbon bond formation in oxetane synthesis typically range from 12-25 kilojoules per mole [13] [14]. These relatively low barriers facilitate ring formation under mild reaction conditions. Computational studies using density functional theory methods have revealed that the geometry of transition states for oxetane formation closely resembles reactant complexes, with minimal structural reorganization required [13].

Oxetane ring closure events generally proceed with activation energies in the 8-15 kilojoules per mole range, making this step thermodynamically favorable [13]. The transition state for ring closure involves a 4-exo-tet cyclization that benefits from favorable orbital overlap and minimal steric hindrance in appropriately designed substrates.

Ring-opening processes exhibit significantly higher activation barriers, with carbon-oxygen cleavage requiring 40-65 kilojoules per mole and carbon-carbon cleavage demanding 50-75 kilojoules per mole [8]. These elevated barriers contribute to the kinetic stability of oxetane rings under neutral conditions, while still allowing for controlled ring opening under appropriately activating conditions.

Temperature dependence studies have revealed that ring formation processes show moderate sensitivity to temperature changes, with reaction rates typically doubling for every 10-degree Celsius increase in temperature [15]. Ring-opening reactions display higher temperature dependence, reflecting their greater activation energy requirements.

Reaction enthalpies for oxetane formation are generally exothermic, with initial carbon-carbon bond formation releasing 85-120 kilojoules per mole and ring closure releasing an additional 45-85 kilojoules per mole [13]. These favorable thermodynamic parameters drive reactions toward oxetane products when kinetic barriers can be overcome.

Solvent effects significantly influence both kinetic and thermodynamic parameters. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance reaction rates by stabilizing ionic intermediates and increasing nucleophilicity of attacking species [15]. Computational studies using polarizable continuum models have demonstrated that solvent stabilization can reduce activation energies by 5-15 kilojoules per mole compared to gas-phase calculations.

Solvent Effects on Reaction Pathways

The choice of solvent exerts profound influence on oxetane ring formation mechanisms, affecting both reaction rates and selectivity outcomes [15] [16] [10]. Understanding these solvent effects is essential for optimizing synthetic protocols and achieving desired product distributions.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate particularly beneficial effects on oxetane formation [15] [16]. These solvents possess high dielectric constants (36-47) that effectively stabilize ionic intermediates while enhancing the nucleophilicity of attacking species. The absence of protic hydrogen atoms eliminates competing hydrogen bonding interactions that might interfere with intended reaction pathways. Computational studies using the polarizable continuum model have shown that these solvents can reduce activation energies by stabilizing transition states through electrostatic interactions [15].

Acetonitrile has emerged as an exceptionally effective solvent for oxetane synthesis, particularly in acid-catalyzed processes [10]. With a dielectric constant of 38, acetonitrile provides excellent stabilization of oxetane carbocations while maintaining good solubility for both polar and moderately nonpolar substrates. The linear structure and moderate steric bulk of acetonitrile allow for effective solvation without introducing excessive steric hindrance around reactive centers. Experimental studies have demonstrated yield improvements of 20-40% when switching from chlorinated solvents to acetonitrile in acid-catalyzed oxetane formation [10].

Polar protic solvents such as methanol and ethanol introduce additional complexity through hydrogen bonding interactions [15] [16]. While these solvents can stabilize ionic intermediates through electrostatic interactions, the presence of acidic hydrogen atoms can lead to competing reaction pathways. Hydrogen bonding to oxetane oxygen atoms can either facilitate or hinder ring formation depending on the specific mechanism involved. In general, polar protic solvents provide moderate reaction rates but can offer enhanced stereoselectivity through directed hydrogen bonding interactions.

Dichloromethane represents a balanced choice for many oxetane syntheses, offering moderate polarity (dielectric constant of 9) without the complications associated with strongly coordinating solvents [15]. This solvent provides adequate stabilization of moderately polar intermediates while maintaining compatibility with acid-sensitive substrates. The relatively low boiling point of dichloromethane facilitates product isolation through simple evaporation.

Tetrahydrofuran serves as an excellent solvent for radical-mediated oxetane formation processes [15]. The moderate polarity and good solvating ability of tetrahydrofuran support radical propagation while providing sufficient stabilization of polar intermediates. Additionally, the structural similarity between tetrahydrofuran and the target oxetane products can provide beneficial entropic effects during ring formation.

Nonpolar solvents such as toluene and chloroform favor neutral reaction pathways with lower activation barriers for non-ionic processes [15]. While these solvents provide limited stabilization of charged intermediates, they can be advantageous for reactions proceeding through radical or concerted mechanisms. The reduced solvation of ionic species in nonpolar media can actually enhance reaction rates for processes that benefit from increased electrophilicity of reactive centers.

The mechanistic implications of solvent choice extend beyond simple rate effects. Different solvents can favor entirely different mechanistic pathways for the same transformation. For example, polar solvents tend to promote stepwise ionic mechanisms, while nonpolar solvents favor concerted or radical pathways [16]. This mechanistic dependence on solvent can lead to dramatic changes in product distribution and stereochemical outcomes.

Computational modeling of solvent effects has proven invaluable for predicting optimal reaction conditions [15]. Self-consistent reaction field theory calculations accurately reproduce experimental observations regarding solvent-dependent rate enhancements and can predict the effects of solvents that have not been experimentally tested. These calculations reveal that solvent stabilization effects are most pronounced for highly polar transition states and can lead to changes in rate-determining steps when different solvents are employed.

Catalyst-Substrate Interactions

The development of efficient catalytic systems for oxetane formation requires a detailed understanding of catalyst-substrate interactions at the molecular level [17] [18] [9] [19]. These interactions determine not only reaction efficiency but also selectivity outcomes, including regioselectivity, diastereoselectivity, and enantioselectivity.

Lewis acid catalysts such as boron trifluoride and aluminum chloride function through electrophilic activation of oxygen atoms in substrate molecules [11]. These catalysts coordinate to lone pairs on oxygen atoms, increasing the electrophilicity of adjacent carbon centers and facilitating nucleophilic attack. The strength of Lewis acid-substrate interactions can be modulated through choice of specific Lewis acid and reaction conditions. Computational studies have revealed that optimal catalytic activity requires a balance between strong enough coordination to activate the substrate and weak enough coordination to allow product release [11].

Brønsted acid catalysts such as triflic acid and bis(trifluoromethanesulfonyl)imide operate through protonation of basic sites in substrate molecules [10]. The resulting protonated intermediates exhibit enhanced electrophilicity and participate more readily in ring-forming reactions. The effectiveness of Brønsted acids depends critically on their strength relative to the basicity of substrate functional groups. Too weak an acid fails to achieve significant protonation, while too strong an acid can lead to unwanted side reactions or substrate decomposition [10].

Transition metal complexes involving cobalt and copper have demonstrated exceptional effectiveness in catalyzing oxetane formation through coordination and electron transfer mechanisms [4] [9]. These catalysts can undergo single-electron oxidation and reduction cycles that generate reactive intermediates while maintaining catalyst integrity. Cobalt-based systems have proven particularly effective for metal hydride atom transfer processes, where the metal center alternates between different oxidation states to facilitate both substrate activation and product formation [4].

Chiral phosphoric acid catalysts derived from SPINOL and BINOL frameworks provide exceptional enantioselectivity in oxetane-forming reactions [18]. These catalysts function through multiple noncovalent interactions, including hydrogen bonding and electrostatic interactions, that create a chiral environment around the reactive center. Recent developments have focused on SPHENOL-derived catalysts that demonstrate superior enantioselectivity compared to earlier systems [18]. Computational analysis using density functional theory has revealed that three distinct types of noncovalent interactions contribute to enantioselectivity: hydrogen bonding between catalyst and substrate, electrostatic interactions, and steric effects that favor one enantiomeric pathway over another.

Photocatalysts such as chiral thioxanthone derivatives enable kinetic resolution of racemic oxetane substrates through selective energy transfer processes [7]. These catalysts function by absorbing light energy and transferring it to substrate molecules, promoting them to excited states where bond-breaking and bond-forming processes become thermodynamically favorable. The selectivity arises from differential binding affinities between the catalyst and the two enantiomers of the substrate, leading to preferential energy transfer to one enantiomer [7].

Enzymatic catalysts, particularly engineered halohydrin dehalogenases, represent the most selective systems for oxetane formation and ring-opening reactions [17]. These biocatalysts achieve exceptional enantioselectivity (>99% enantiomeric excess) through precise positioning of substrates within the enzyme active site. The binding pocket provides a highly organized environment that excludes unproductive binding modes while stabilizing the transition state for the desired transformation. Recent protein engineering efforts have expanded the substrate scope of these enzymes while maintaining their exceptional selectivity [17].

Catalyst-substrate binding energies typically range from 15-40 kilojoules per mole for effective catalytic systems [18]. This range provides sufficient binding strength to achieve substrate orientation and activation while allowing for product release. Stronger binding can lead to catalyst inhibition, while weaker binding results in insufficient activation.

Substrate recognition mechanisms vary significantly among different catalyst types. Chiral phosphoric acids rely primarily on hydrogen bonding and electrostatic complementarity, while transition metal catalysts depend on coordination geometry and electronic matching between metal orbitals and substrate frontier orbitals [18] [9]. Enzymatic systems achieve recognition through shape complementarity and specific amino acid-substrate interactions within the binding pocket.

Computational Analysis of Reaction Mechanisms

Modern computational chemistry has become indispensable for understanding oxetane ring formation mechanisms at the atomic level [20] [21] [14] [22]. These theoretical investigations provide detailed insights into reaction pathways, transition state structures, and factors governing selectivity that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) calculations have emerged as the primary tool for investigating oxetane formation mechanisms [13] [14]. The B3LYP functional combined with 6-31G(d,p) basis sets provides an optimal balance between computational efficiency and accuracy for ground state properties. More recently, the PBEh-3c functional has gained popularity for its improved treatment of dispersion interactions, which are particularly important for understanding noncovalent catalyst-substrate interactions [8]. Single-point energy calculations at higher levels of theory, such as 6-311+G(3df,2p), provide improved energetic accuracy for critical points along reaction pathways.

Complete Active Space second-order Perturbation Theory (CASPT2) methods have proven essential for investigating photochemical oxetane formation and cleavage processes [7] [9]. These multiconfigurational methods accurately describe the electronic structure of excited states and provide reliable energies for photochemical pathways. The MS-CASPT2 approach has been particularly successful in elucidating the mechanisms of Paternò-Büchi reactions and photocycloreversion processes.

Time-Dependent DFT (TD-DFT) calculations complement ground state studies by providing information about electronic transitions and excited state properties [7]. These calculations are essential for understanding photocatalytic processes and predicting absorption spectra that guide experimental design. The TD-DFT approach with 6-31+G(d,p) basis sets typically provides good accuracy for spectroscopic properties while maintaining reasonable computational cost.

Molecular Dynamics simulations have become increasingly important for understanding the dynamic aspects of oxetane formation [19]. These simulations provide insights into conformational sampling, solvent effects, and the role of molecular motion in determining reaction outcomes. AMBER force fields with GAFF parameters have proven particularly effective for modeling oxetane-containing systems, providing accurate representations of both bonded and nonbonded interactions.

Transition State Theory calculations enable quantitative prediction of reaction rate constants [13] [23]. The canonical variational transition state theory with small-curvature tunneling corrections (CVT/SCT) provides the most accurate approach for calculating rate constants over wide temperature ranges. These calculations have successfully reproduced experimental rate constants for oxetane formation reactions within factors of 2-5, which represents excellent agreement for theoretical predictions.

Natural Bond Orbital (NBO) analysis provides detailed insights into the electronic factors governing oxetane reactivity [18]. These calculations reveal the orbital interactions responsible for bond formation and breaking, helping to explain selectivity patterns and guide catalyst design. NBO analysis has been particularly valuable for understanding the electronic effects of substitution on oxetane stability and reactivity.

Computational accuracy has been systematically evaluated through comparison with experimental data [20] [21]. For ground state properties such as geometries and vibrational frequencies, DFT calculations typically achieve accuracies of 0.01-0.02 Angstrom for bond lengths and 5-10% for vibrational frequencies. Activation energies are generally predicted within 5-15 kilojoules per mole of experimental values, which is sufficient for qualitative and often quantitative predictions of reaction feasibility.

Solvent modeling through polarizable continuum models (PCM) has proven essential for reproducing experimental reaction conditions [15] [23]. These implicit solvation models accurately capture the electrostatic effects of solvent on reaction energetics while maintaining computational tractability. For systems where specific solvent-substrate interactions are important, explicit solvation with a limited number of solvent molecules provides enhanced accuracy.

Computational challenges specific to oxetane systems include the proper treatment of ring strain and the accurate description of transition states involving four-membered ring formation [22]. The highly strained nature of oxetane rings requires careful attention to basis set quality and electron correlation effects. Transition states for ring formation often exhibit shallow potential energy surfaces that require high-level calculations for accurate characterization.

Dates

Last modified: 08-17-2023

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